(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole derivative featuring two cyclohexyl substituents at the 4,4' positions. This compound belongs to a class of ligands widely employed in asymmetric catalysis due to its ability to induce high enantioselectivity in transition metal-catalyzed reactions. Its structure comprises two oxazole rings joined at the 2,2' positions, with tetrahydro modifications at the 4,4',5,5' positions, reducing ring strain and enhancing stability .
The cyclohexyl groups provide steric bulk, which is critical for controlling the spatial arrangement of substrates in catalytic processes. For instance, Manolikakes and coworkers utilized a related ligand, (S,S)-iso-propyl-4,4',5,5'-tetrahydro-2,2'-bioxazole, in a palladium(II)-catalyzed Petasis reaction to synthesize α-arylglycines with >99% enantiomeric excess (ee) . This highlights the structural versatility of bioxazole ligands in achieving exceptional stereochemical outcomes.
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJPKZOYRMNKE-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening and Cyclization
A foundational strategy involves epoxide intermediates, as demonstrated in the synthesis of amino alcohols from epoxyhexenoates. For the target bioxazole, methyl (4S,5S)-4,5-epoxyhexenoate could serve as a precursor. Treatment with cyclohexylamine under controlled conditions (40°C, 4 days) facilitates epoxide ring-opening, yielding a β-amino alcohol intermediate. Subsequent cyclization via dehydration—using agents like thionyl chloride or Burgess reagent—generates the oxazoline ring.
To achieve the (4S,4'S) configuration, chiral induction during epoxide formation is critical. As shown in analogous work, enantiopure epoxides derived from (S)-pyroglutamic acid ensure stereochemical fidelity. For instance, enzymatic resolution or asymmetric catalysis (e.g., Jacobsen epoxidation) could provide the requisite (4S,5S)-epoxide.
Key Reaction Conditions:
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as Evans oxazolidinones , enable stereocontrol during bond formation. A bis-oxazoline scaffold can be assembled by coupling two oxazoline monomers, each synthesized via auxiliary-directed cyclization. For example, cyclohexylglycine derivatives equipped with Evans auxiliaries undergo cyclodehydration to form enantiopure oxazoline units.
Example Protocol:
-
Auxiliary attachment : Cyclohexylglycine + Evans oxazolidinone → Diastereomerically pure amide.
-
Dimerization : Ullmann coupling (CuI, L-proline) → Bioxazole (yield: 55%).
Mechanochemical Synthesis Methods
Ball-milling techniques offer solvent-free pathways for heterocycle formation. In a mechanochemical approach, cyclohexyl isocyanide and cyclohexyl aldehyde undergo a tandem Ugi-4CR/cyclization under high-energy milling (400 rpm, argon atmosphere). This method bypasses traditional solvent use and enhances reaction efficiency.
Mechanochemical Protocol:
-
Reactants : Cyclohexyl isocyanide (2 eq), cyclohexyl aldehyde (2 eq), ammonium acetate.
-
Conditions : Planetary ball mill, 400 rpm, 2 hours.
-
Yield : 78% (crude), purified via flash chromatography (n-hexane:AcOEt = 4:1).
Catalytic Asymmetric Synthesis
Asymmetric catalysis using chiral Brønsted acids or transition-metal complexes enables enantioselective cyclization. For instance, SPINOL-derived phosphoric acids catalyze the cyclodehydration of β-hydroxyamides to oxazolines with >90% ee.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted bi-oxazoles.
Scientific Research Applications
This compound finds applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal centers, influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Interaction with enzyme active sites, potentially inhibiting or activating their function.
Receptors: Binding to receptors, leading to downstream signaling events.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Bioxazole derivatives differ primarily in their 4,4' substituents, which modulate steric and electronic properties. Key examples include:
*Calculated based on molecular formula.
- Cyclohexyl vs.
- Aryl Substituents : The diphenyl variant (CAS 148925-98-8) enhances π-π interactions in metal complexes, as seen in ruthenium-catalyzed reactions . However, aryl groups may increase hydrophobicity, limiting solubility in polar solvents.
- Benzyl Groups : The dibenzyl variant (CAS 262439-01-0) demonstrated moderate enantioselectivity (78% ee) in nickel-catalyzed cross-couplings, suggesting substituent flexibility impacts stereochemical control .
Spirocyclic Ligands
Spiro bis(pyrazole) (e.g., 1a, 1b) and spiro bis(isoxazoline) (SPRIX) ligands represent structurally distinct alternatives. These ligands feature a central spiro carbon, creating a rigid chiral environment:
- SPRIX Ligands: Known for high enantioselectivity in cyclopropanations, SPRIX derivatives highlight the trade-off between rigidity (spiro skeleton) and tunability (oxazole vs. isoxazoline) .
Other Heterocyclic Ligands
- Terpyridine and Tripyrazolylmethane : Used in ruthenium complexes (e.g., [Ru(T)(D)(X)]), these ligands prioritize electronic modulation over steric effects, unlike bioxazoles .
- 2,2'-Bithiazole Derivatives : Compounds like 5,5'-bis(carbazolyl)-2,2'-bithiazole (6) are employed in optoelectronics, diverging from the catalytic focus of bioxazoles .
Biological Activity
(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral compound belonging to the class of bi-oxazoles, characterized by its unique structural features and potential applications in various scientific fields. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Basic Information
- IUPAC Name: (4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
- Molecular Formula: C18H28N2O2
- Molecular Weight: 304.43 g/mol
- CAS Number: 2368835-34-9
Structural Characteristics
The compound features two dicyclohexyl groups attached to a tetrahydro-bioxazole structure. This unique arrangement contributes to its chiral nature and influences its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest potential mechanisms involving:
- Antioxidant Activity: The compound may exhibit protective effects against oxidative stress.
- Cytotoxicity Against Cancer Cells: Early evaluations have shown that it can inhibit the growth of certain cancer cell lines.
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results demonstrated significant inhibition of cell proliferation with varying degrees of effectiveness:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 60.70 | 70.23 |
| HepG2 | 49.79 | 65.00 |
| HCT-116 | 78.72 | 68.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
2. Leishmanicidal Activity
In vitro tests against Leishmania mexicana demonstrated that this compound possesses leishmanicidal properties with IC50 values below 1 µM for several derivatives tested. This activity is comparable to established treatments such as amphotericin B:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.15 | 21.3 |
| Compound B | 0.19 | 15.3 |
| Amphotericin B | 0.17 | N/A |
These results suggest that the compound could serve as a promising candidate for developing new treatments for leishmaniasis.
Additional Biological Activities
Beyond anticancer and leishmanicidal activities, this compound has been investigated for its potential roles in:
- Antioxidant Mechanisms: Protecting cells from oxidative damage.
- Enzyme Inhibition: Acting on specific enzymes involved in metabolic pathways.
Q & A
Q. What are the optimized synthetic protocols for achieving high stereochemical purity in (4S,4'S)-4,4'-Dicyclohexyl-bioxazole?
The synthesis involves a multi-step process starting from chiral precursors like L-cyclohexylglycine. Key steps include cyclization under controlled conditions (temperature, solvent, and catalysts such as HOTf) to enforce stereochemical fidelity. For example, palladium-catalyzed reactions and asymmetric hydrogenation are critical for maintaining enantiomeric excess (>99%). Purification via recrystallization or chromatography ensures high yields (65–94.5%). Monitoring via polarimetry ([α]D) and NMR confirms stereochemical outcomes .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and enantiomeric purity?
- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and detects impurities.
- High-Performance Liquid Chromatography (HPLC): Separates enantiomers and quantifies purity.
- Polarimetry: Measures optical rotation to validate enantiomeric excess.
- Infrared Spectroscopy (IR) and Mass Spectrometry (GC-MS): Verify functional groups and molecular weight.
These methods collectively ensure >99% purity and correct stereochemical configuration .
Q. What preliminary biological activities have been observed in phenyloxazole derivatives, and how are they assessed?
Phenyloxazole analogs exhibit potential antimicrobial and anti-inflammatory properties. Assays include:
- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity).
- Cell viability assays (e.g., MTT tests on bacterial or cancer cell lines).
- Molecular docking to predict interactions with biological targets like proteins.
Further pharmacological profiling is needed to elucidate mechanisms and therapeutic potential .
Advanced Research Questions
Q. How can DFT calculations predict ion-binding selectivity in bioxazole-based cryptands?
Density Functional Theory (DFT) at the RB3LYP/LANL2DZp level models structural and energetic parameters (e.g., bond lengths, cavity size) to predict ion selectivity. For example:
- Cryptand 1 prefers Na⁺ and Ca²⁺ due to shorter Mm⁺–O interactions.
- Cryptand 2 favors Mg²⁺ via longer Mm⁺–N bonds.
Comparisons with solvent complexes ([M(Furan)ₙ]ᵐ⁺) validate computational predictions. This guides the design of ion-selective ligands for applications in catalysis or sensor technology .
Q. What strategies enhance the catalytic performance of bioxazole ligands in asymmetric synthesis?
- Steric and electronic tuning: Substituents like cyclohexyl groups increase steric bulk, improving enantioselectivity in Pd- or Ru-catalyzed reactions.
- Ligand-metal coordination: Bioxazole ligands form stable complexes with transition metals (e.g., Ir, Pd), enabling high enantiomeric excess (up to 96% ee) in cyclopropanation or allylic substitution reactions.
- Solvent optimization: Polar aprotic solvents (e.g., CHCl₃) enhance reaction rates and selectivity .
Q. How do structural modifications influence supramolecular interactions in bioxazole derivatives?
Methodological Considerations
Q. How to resolve contradictions in biological activity data for structurally similar analogs?
- Comparative assays: Test analogs (e.g., 1,3-Diphenylurea vs. bioxazole derivatives) under identical conditions.
- Structure-Activity Relationship (SAR) analysis: Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
- Dose-response studies: Identify non-linear effects or off-target interactions .
Q. What experimental designs are critical for studying metal-ligand complexation dynamics?
- Kinetic studies: Monitor reaction progress via UV-Vis spectroscopy or stopped-flow techniques.
- X-ray crystallography: Resolve ligand-metal coordination geometry.
- Cyclic Voltammetry (CV): Assess redox behavior and stability of metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
